molecular formula C23H14ClN3O3S B2446504 N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide CAS No. 922810-28-4

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-[(pyridin-2-yl)methyl]-4H-chromene-3-carboxamide

Cat. No.: B2446504
CAS No.: 922810-28-4
M. Wt: 447.89
InChI Key: RRMRALHHZHUZQI-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-N-(pyridin-2-ylmethyl)-4H-chromene-3-carboxamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by its physicochemical properties and spectroanalytical data . The 1H NMR and 13C NMR data provided information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were analyzed using NMR and IR spectroscopy . These techniques provided information about the chemical shifts of the ring proton and the types of bonds present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using NMR and IR spectroscopy . The compound was found to have specific chemical shifts in its 1H NMR and 13C NMR spectra .

Scientific Research Applications

Molecular Structure and Ligand-Receptor Binding

Chromone and thiazole-based compounds like N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-N-(pyridin-2-ylmethyl)-4H-chromene-3-carboxamide have been studied extensively due to their intriguing biological activities. Specifically, thiazole derivatives have long been recognized for their antimicrobial, antiviral, and antifungal properties. Recent research has identified them as potent and selective ligands for human adenosine receptors, indicating potential applications in therapeutics. Detailed molecular geometry and conformation data are crucial for understanding ligand-receptor interactions, and these compounds provide a valuable platform for such studies (Cagide, Borges, Gomes, & Low, 2015).

Antitumor Activity

Research has demonstrated the antitumor potential of chromenone derivatives bearing the benzothiazole moiety. Novel series of these compounds have shown significant anticancer activities, particularly against lung and colon cancer cells, suggesting their application in cancer therapy (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).

Metal Complexes and Spectroscopic Studies

Synthesizing metal complexes with organic ligands like 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide provides insights into crystal structures and molecular interactions. The structural analysis of these complexes, particularly with copper(II), cobalt(II), and nickel(II), along with electrochemical investigations, opens up new avenues for research in materials science and coordination chemistry (Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018).

Chemosensors for Cyanide Anions

The ability of certain coumarin benzothiazole derivatives to act as chemosensors for cyanide anions has been explored. These compounds, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized and their crystal structures and photophysical properties studied. Their recognition properties for cyanide anions, particularly their colorimetric and fluorescence response, highlight their potential application in environmental monitoring and safety protocols (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, thiazole derivatives are known for their diverse biological activities . They have been found to have antimicrobial activity, possibly by blocking the biosynthesis of certain bacterial lipids .

Future Directions

The future directions for this compound could involve further investigation of its biological activities. Given the diverse activities of thiazole derivatives , this compound could potentially be developed into a drug molecule with various therapeutic applications. Further studies could also explore the compound’s mechanism of action and safety profile.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O3S/c24-17-8-5-10-19-20(17)26-23(31-19)27(12-14-6-3-4-11-25-14)22(29)16-13-30-18-9-2-1-7-15(18)21(16)28/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMRALHHZHUZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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